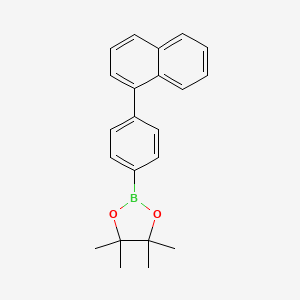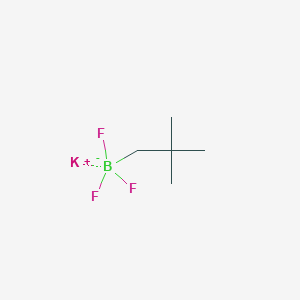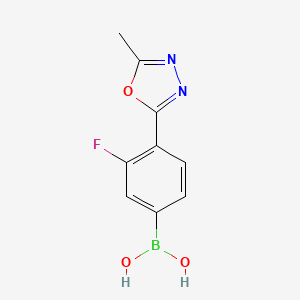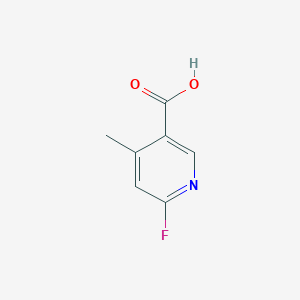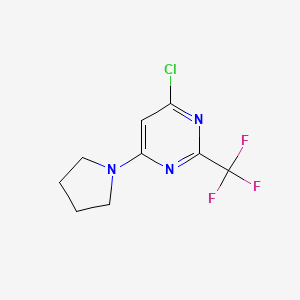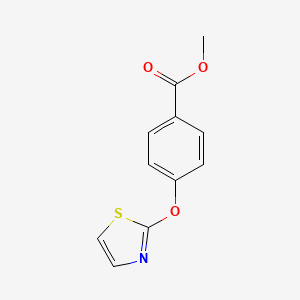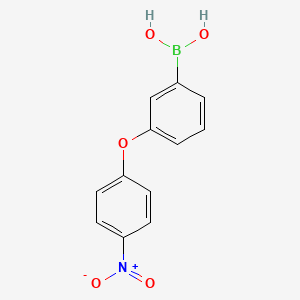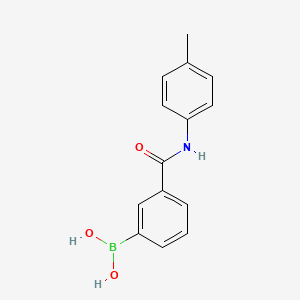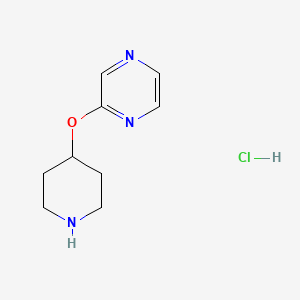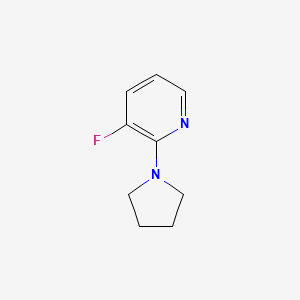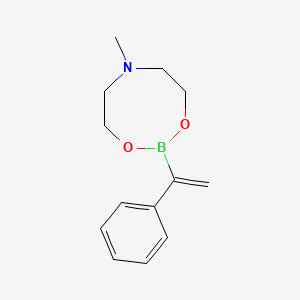
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate
Descripción general
Descripción
“tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a tert-butyl carbamate group and a formyl group .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is calculated to be 0.212 mg/ml .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is utilized as a building block for the synthesis of more complex molecules. Its formyl group can be involved in reactions to form heterocycles, which are prevalent in many pharmaceuticals. The chloropyridine moiety is a common feature in drugs that target central nervous system disorders and can act as a modulator of biological activity .
Organic Synthesis
As an intermediate in organic synthesis, tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is valuable for its reactivity with nucleophiles due to the formyl group. It can be used to create a variety of pyridine derivatives, which are important in synthesizing compounds with potential therapeutic effects .
Material Science
In material science, this compound’s derivatives could be explored for their electronic properties, given the pyridine ring’s ability to coordinate with metals. This makes it a candidate for creating new materials for electronic applications or catalysis .
Analytical Chemistry
Analytical chemists may use tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate as a standard or reagent in chromatography and spectrometry. Its distinct chemical structure allows for its identification and quantification in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .
Biochemistry
In biochemistry, the compound can be used to study enzyme interactions, particularly those involving the modification of pyridine rings. It can serve as a substrate or inhibitor in enzymatic assays to understand enzyme mechanisms or screen for new drugs .
Environmental Science
Environmental scientists might investigate the breakdown products of tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate in soil or water. Understanding its environmental fate can inform the assessment of its impact and guide the development of degradation-resistant materials .
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRRFRNWSKWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679632 | |
| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate | |
CAS RN |
294659-72-6 | |
| Record name | tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

